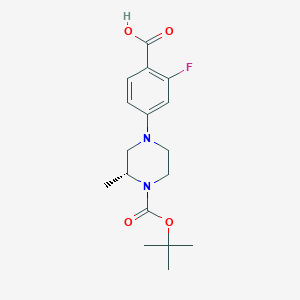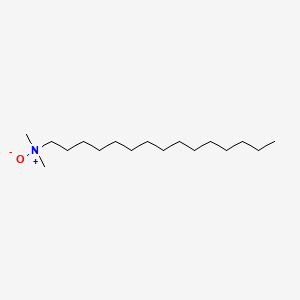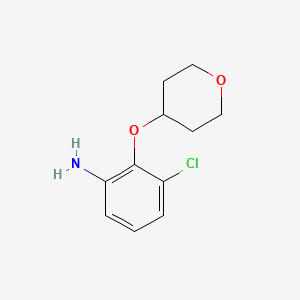![molecular formula C11H14BrN B12085055 1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)
1-[1-(3-Bromophenyl)ethyl]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(3-Bromophenyl)ethyl]azetidine is a four-membered nitrogen-containing heterocycle with a bromophenyl substituent. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
准备方法
Synthetic Routes and Reaction Conditions: 1-[1-(3-Bromophenyl)ethyl]azetidine can be synthesized through various methods. One common approach involves the reaction of 3-bromophenylacetonitrile with an appropriate azetidine precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an inert atmosphere to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and optimizing the overall efficiency of the process .
化学反应分析
Types of Reactions: 1-[1-(3-Bromophenyl)ethyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted azetidines
科学研究应用
1-[1-(3-Bromophenyl)ethyl]azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers
Biology: Investigated for its potential as a bioactive molecule in various biological assays
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of advanced materials, such as coatings and adhesives
作用机制
The mechanism of action of 1-[1-(3-Bromophenyl)ethyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
1-(3-Bromophenyl)azetidine: Similar structure but lacks the ethyl substituent, leading to different reactivity and applications
1-(3-Chlorophenyl)azetidine: Chlorine substituent instead of bromine, resulting in altered chemical properties and reactivity
1-(3-Fluorophenyl)azetidine: Fluorine substituent, which imparts different electronic effects and reactivity compared to bromine
Uniqueness: The presence of the bromine atom and the ethyl group provides distinct chemical properties that differentiate it from other azetidine derivatives .
属性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC 名称 |
1-[1-(3-bromophenyl)ethyl]azetidine |
InChI |
InChI=1S/C11H14BrN/c1-9(13-6-3-7-13)10-4-2-5-11(12)8-10/h2,4-5,8-9H,3,6-7H2,1H3 |
InChI 键 |
SKPWCMIHSOEDPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)Br)N2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


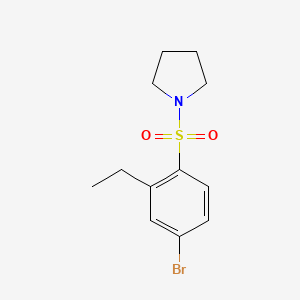

![2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)

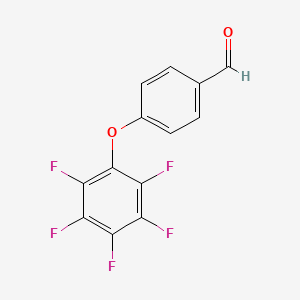
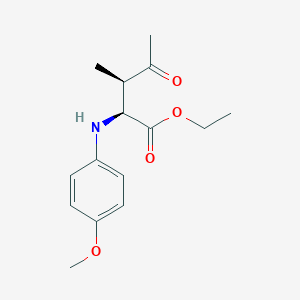
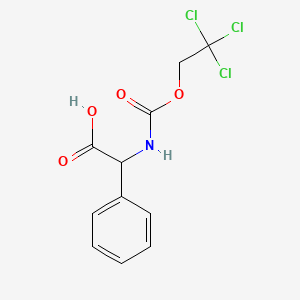

![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)
